molecular formula C4H8N2 B13202089 Cyano(propan-2-yl)amine

Cyano(propan-2-yl)amine

Cat. No.: B13202089
M. Wt: 84.12 g/mol
InChI Key: GYEOFMXQZPOQIX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyano(propan-2-yl)amine can be synthesized through several methods. One common approach involves the reaction of isopropylamine with cyanogen bromide (BrCN) under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH3)2CHNH2} + \text{BrCN} \rightarrow \text{(CH3)2CHCNH2} + \text{HBr} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For instance, the reaction of isopropylamine with acrylonitrile in the presence of a catalyst can yield the desired product: [ \text{(CH3)2CHNH2} + \text{CH2=CHCN} \rightarrow \text{(CH3)2CHCNH2} ]

Chemical Reactions Analysis

Types of Reactions: Cyano(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

    Oxidation: Formation of nitriles or amides.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of various substituted amines or nitriles.

Scientific Research Applications

Cyano(propan-2-yl)amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: this compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of cyano(propan-2-yl)amine involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

    Cyanoacetamide: Contains a cyano group and an amide group.

    2-Cyanoethylamine: Contains a cyano group and an ethylamine group.

    Cyanoacetylurea: Contains a cyano group and a urea moiety.

Uniqueness: Cyano(propan-2-yl)amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both a cyano and an amine group on a propan-2-yl backbone allows for versatile chemical transformations and applications in various fields.

Biological Activity

Cyano(propan-2-yl)amine, also known as isopropyl cyanoamine, is a compound that has garnered interest in the fields of medicinal chemistry and biochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C4_4H8_8N2_2
  • Molar Mass : 84.12 g/mol
  • Structure : The compound features a cyano group (-C≡N) attached to a propan-2-ylamine moiety, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic addition reactions. The cyano group can interact with various biological targets, modulating pathways involved in cell signaling and metabolism. This interaction can lead to the formation of bioactive derivatives that exhibit significant pharmacological effects.

Biological Activities

Research indicates that this compound and its derivatives possess a variety of biological activities:

  • Antimicrobial Properties : Derivatives of this compound have shown potential as antimicrobial agents. For instance, studies have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus .
  • Anticancer Activity : Some derivatives have been evaluated for their anticancer properties. Specific compounds derived from this compound exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and U937 (leukemia) .
  • Anti-inflammatory Effects : Certain derivatives have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that some derivatives may offer neuroprotective benefits, although further research is necessary to establish these effects conclusively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several this compound derivatives against clinically relevant pathogens. The results indicated that specific derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents.

CompoundMIC (µg/mL)Target Pathogen
This compound A32Staphylococcus aureus
This compound B16Escherichia coli
This compound C64Candida albicans

Case Study 2: Anticancer Activity

In a screening for anticancer activity, several derivatives were tested against the A549 lung cancer cell line. The study found that one derivative exhibited an IC50 value of 15 µM, indicating significant cytotoxicity.

DerivativeIC50 (µM)Cell Line
This compound D15A549
This compound E25U937

Properties

Molecular Formula

C4H8N2

Molecular Weight

84.12 g/mol

IUPAC Name

propan-2-ylcyanamide

InChI

InChI=1S/C4H8N2/c1-4(2)6-3-5/h4,6H,1-2H3

InChI Key

GYEOFMXQZPOQIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC#N

Origin of Product

United States

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